Molecular Weight and Lipophilicity Differentiation from the Unsubstituted Benzimidazole Analog (CAS 838870-31-8)
The 2-methyl substituent on the benzimidazole ring of CAS 873589-16-3 increases molecular weight by 14.1 g/mol (ΔMW = +4.3%) and adds one additional carbon atom relative to the unsubstituted analog CAS 838870-31-8. This methyl group increases calculated logP by approximately +0.5 log units based on the Hansch π-value for aromatic methyl substitution, representing a quantifiable increase in lipophilicity . In coumarin-benzimidazole hybrid series, even modest lipophilicity shifts of this magnitude have been associated with altered cellular permeability and protein binding profiles [1].
| Evidence Dimension | Molecular weight and estimated lipophilicity (clogP shift) |
|---|---|
| Target Compound Data | MW = 340.4 g/mol; estimated clogP shift ≈ +0.5 (vs. unsubstituted analog due to 2-methyl group) |
| Comparator Or Baseline | CAS 838870-31-8: MW = 326.3 g/mol; lacks 2-methyl substituent on benzimidazole |
| Quantified Difference | ΔMW = +14.1 g/mol (+4.3%); ΔclogP ≈ +0.5 log units (estimated from Hansch π-CH3 on aromatic heterocycle) |
| Conditions | Calculated from molecular formula (ChemSrc database); clogP shift estimated using Hansch fragment constant method for aromatic methyl substitution |
Why This Matters
For procurement decisions in drug discovery, the 2-methyl group confers measurably distinct physicochemical properties that affect solubility, permeability, and assay behavior compared to the unsubstituted analog — parameters that cannot be assumed equivalent without experimental verification.
- [1] Arya CG, Chandrakanth M, Fabitha K, et al. Coumarin–benzimidazole hybrids: A review on diverse synthetic strategies. Results in Chemistry. 2022;4:100631. View Source
